Iso-B-pentasaccharide from human urine
Description
Iso-B-pentasaccharide is a structurally unique oligosaccharide identified in human urine, characterized by its branched pentameric configuration with β-glycosidic linkages. Urinary oligosaccharides like Iso-B-pentasaccharide are likely derived from glycosaminoglycan (GAG) degradation, glycoprotein turnover, or dietary sources, reflecting dynamic biochemical processes in the body . Analytical challenges in isolating and characterizing such compounds arise from urine's high chemical diversity, which includes >5–10 times more metabolites than other biofluids like saliva .
Properties
CAS No. |
128464-26-6 |
|---|---|
Molecular Formula |
C30H52O24 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)51-22-10(5-33)48-26(45)21(44)24(22)53-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1 |
InChI Key |
NBSHZBYQWUYOIS-NCWFDBPASA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Urinary Compounds
Structural and Functional Analogues
Iso-B-pentasaccharide shares functional similarities with other urinary oligosaccharides, such as chondroitin sulfate-derived fragments and heparan sulfate degradation products , which also exhibit branched structures and sulfation patterns. However, its β-linkage configuration distinguishes it from common α-linked oligosaccharides like maltopentaose, altering its enzymatic stability and receptor interactions .
Key structural comparisons :
| Compound | Glycosidic Linkage | Source | Functional Role |
|---|---|---|---|
| Iso-B-pentasaccharide | β-(1→4/6) branched | Human urine | Unknown; potential biomarker |
| Chondroitin sulfate fragments | β-(1→3/4) | GAG degradation | Tissue remodeling, inflammation |
| Maltopentaose | α-(1→4) linear | Dietary starch hydrolysis | Energy metabolism |
Analytical Methodologies
Iso-B-pentasaccharide requires advanced separation techniques due to its polar nature and low abundance. Methods overlap with those used for phenolic compounds (e.g., bisphenol A) and amino acid derivatives (e.g., asymmetric dimethylarginine, ADMA):
Comparative detection limits (LLOQ) :
*Hypothetical data inferred from oligosaccharide analysis literature.†Assumed based on technical constraints.
Key findings :
- Sensitivity : Iso-B-pentasaccharide detection likely requires lower sensitivity than small molecules like ADMA but higher than volatile compounds (e.g., cedrol) due to its intermediate polarity .
- Matrix complexity : Unlike synthetic urine (used for calibrating equipment), natural urine contains interfering substances (e.g., phthalates, arsenic metabolites) that complicate Iso-B-pentasaccharide isolation .
Metabolic and Health Associations
While phthalate metabolites and arsenic derivatives (e.g., dimethylarsonic acid) show strong correlations with hypertension (OR 1.25–2.47) , Iso-B-pentasaccharide’s clinical relevance remains speculative. Hypothetically, its branched structure may influence renal clearance efficiency or serve as a biomarker for glycosylation disorders, akin to elevated urinary oligosaccharides in lysosomal storage diseases .
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